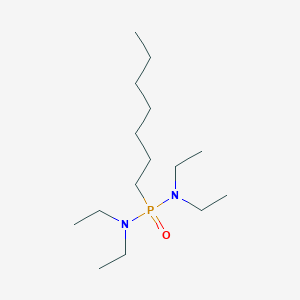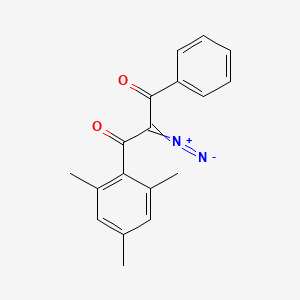
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate is a complex organic compound known for its unique structure and reactivity. This compound features a diazonium group, a ketone, and a phenyl group, making it a versatile intermediate in organic synthesis. It is often used in various chemical reactions due to its ability to form stable intermediates and products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling partner, such as a phenol or an aromatic compound, under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. These reactions are usually performed in slightly acidic to neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds with vibrant colors, often used as dyes.
Reduction Reactions: Corresponding aromatic amines.
Aplicaciones Científicas De Investigación
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1-methoxy-3-oxodeca-1,6,8-trien-1-olate
- (Z)-2-Diazonio-1-phenylprop-1-en-1-olate
Uniqueness
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other diazonium compounds. This uniqueness makes it particularly valuable in the synthesis of specialized organic molecules and dyes.
Propiedades
Número CAS |
42797-62-6 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-diazo-1-phenyl-3-(2,4,6-trimethylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H16N2O2/c1-11-9-12(2)15(13(3)10-11)18(22)16(20-19)17(21)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clave InChI |
LOTYBUOEJAKTOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C(=[N+]=[N-])C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


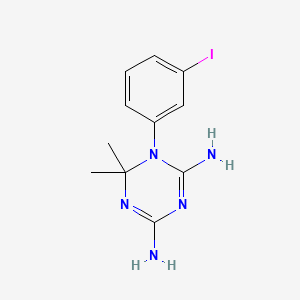
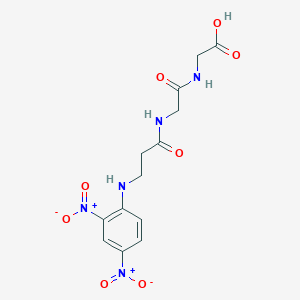
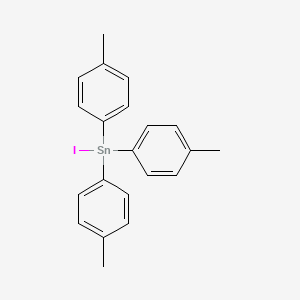
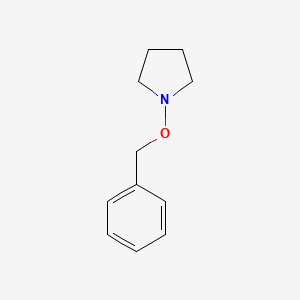
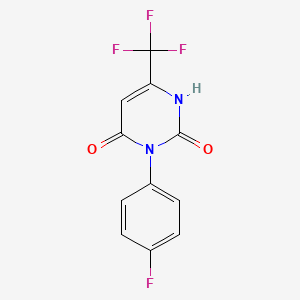
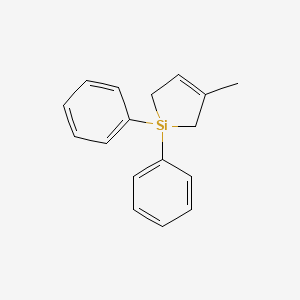
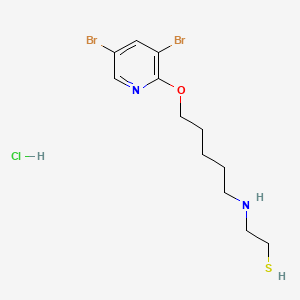

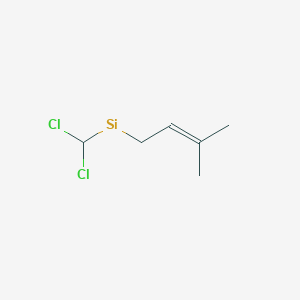



![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
